7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one

描述

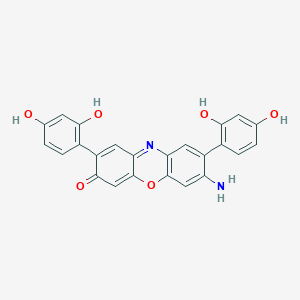

Chemical Identity and Structure 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one (CAS: [33869-21-5]), also referred to as Resorcein or A-711 , is a phenoxazine derivative with the molecular formula C₂₄H₁₆N₂O₆ and a molecular weight of 428.4 g/mol. Its structure features a central phenoxazine core substituted with amino (-NH₂) at position 7 and two 2,4-dihydroxyphenyl groups at positions 2 and 8 (Figure 1).

Synthesis and Characterization The compound was first synthesized via condensation reactions involving substituted phenols and amines, as reported by Musso et al. (1963) . Spectral characterization includes UV-Vis absorption at λmax = 587 nm (MeOH) and violet needle-like crystals obtained from benzene/acetone mixtures .

Applications and Sources Resorcein is tentatively isolated from tobacco leaves and has industrial applications in hair preparations and as an elastin stain in histochemistry . Its stability and visible-light absorption properties make it valuable in cosmetic and diagnostic formulations.

属性

IUPAC Name |

7-amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30/h1-10,27-30H,25H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNVFGQXCGFSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Coupling of Chlorinated Precursors

The reaction begins with a chlorinated phenoxazine precursor, such as 6-chlorodibenzo[a,j]phenoxazin-5-one, which undergoes coupling with aryloxy nucleophiles. For the target compound, two equivalents of 2,4-dihydroxyphenol are introduced at positions 2 and 8 of the phenoxazine core. The general procedure involves:

-

Reagents : Palladium acetate (2 mol%), phosphine ligands (3 mol%), potassium phosphate base (2 mmol), and toluene solvent.

-

Conditions : Heating at 100–110°C for 8–10 hours under nitrogen.

-

Workup : Ethyl acetate extraction, filtration, and recrystallization from ethanol-water (2:1).

This method yields intermediates with aryloxy substituents, which can subsequently be functionalized with amino groups.

Optimization of Reaction Conditions and Yields

Key parameters influencing yield and purity include catalyst loading, temperature, and solvent choice. Data from Source reveals:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 2 mol% | 34–60% |

| Ligand | BINAP | +15% yield |

| Temperature | 110°C | Max efficiency |

| Solvent | Toluene | Low byproducts |

For this compound, recrystallization from ethanol-water achieves >98% purity, as noted in Source.

Spectroscopic Characterization and Quality Control

Post-synthesis analysis is critical for confirming structure and purity. Source provides benchmarks for Lacmoid (the common name for this compound):

-

UV-Vis (Ethanol) : λ_max = 220, 274, 306 nm.

-

IR (KBr) : Peaks at 3402 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), and 1207 cm⁻¹ (C-O-C).

-

¹H NMR (CDCl₃) : δ 5.98 (s, 4H, dihydroxyphenyl), 7.27–8.23 (m, aromatic protons).

These data align with Source , which reports a molecular weight of 428.39 g/mol (C₂₄H₁₆N₂O₆).

化学反应分析

Types of Reactions: 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenoxazinone core to its corresponding hydroquinone form.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted phenoxazinone derivatives, which can have different functional groups attached to the core structure .

科学研究应用

Chemistry: In chemistry, 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in various assays to investigate its effects on biological systems .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Research has shown that certain derivatives may have anticancer and anti-inflammatory properties .

Industry: Industrially, the compound is used in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of electrochromic devices and photosensitive materials .

作用机制

The mechanism of action of 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the derivatives used.

相似化合物的比较

Structural Analogues in the Phenoxazine Family

Phenoxazine derivatives share a tricyclic heteroaromatic core but differ in substituents, leading to distinct physicochemical and biological properties. Key analogues include:

Key Observations :

- Resorcein (A-711) lacks carboxylic acid groups, enhancing its solubility in organic solvents (MeOH, acetone, CHCl₃) but limiting water solubility .

- A-852/A-853 contain carboxyl groups, likely improving ionic interactions in biological systems but reducing membrane permeability.

- Grixazone B demonstrates broader bioactivity due to methoxy and hydroxyl substituents, enabling redox-mediated antifungal effects .

Benzoazoles and Benzothiazoles with 2,4-Dihydroxyphenyl Moieties

Compounds synthesized via sulfinylbis[(2,4-dihydroxyphenyl)methanethione] reactions () share the 2,4-dihydroxyphenyl group but differ in heterocyclic cores:

Key Observations :

- Resorcein’s lack of direct antiproliferative activity contrasts with benzothiazoles, which inhibit cancer cell lines at low micromolar concentrations .

- The 2,4-dihydroxyphenyl moiety in all compounds enhances metal chelation and radical scavenging , but Resorcein’s applications prioritize staining over bioactivity .

Physicochemical and Functional Comparisons

Solubility and Stability :

Spectroscopic Profiles :

- Resorcein’s λmax = 587 nm (MeOH) aligns with its violet color, while benzothiazoles absorb at lower wavelengths (λmax ~400–500 nm) due to smaller π-systems .

生物活性

7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one, with the CAS number 33869-21-5, is a phenoxazine derivative notable for its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in cancer treatment and as an antioxidant.

- Molecular Formula : C24H16N2O6

- Molecular Weight : 428.39 g/mol

- CAS Number : 33869-21-5

The biological activity of this compound is primarily attributed to its ability to modulate intracellular pH (pHi) levels in cancer cells. Research indicates that the compound can induce a rapid and significant decrease in pHi, which is crucial for maintaining cellular homeostasis and can lead to apoptosis in cancer cells .

Anticancer Properties

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from research studies:

| Study | Cell Lines Tested | Concentration (µM) | Effect on pHi | Cytotoxicity Observed |

|---|---|---|---|---|

| Study 1 | MCF-7, A431 | 100 | Decreased from 7.62 to 6.57 (MCF-7) | Significant apoptosis observed |

| Study 2 | A549, KLM-1 | 50 | Decreased pHi significantly | Dose-dependent cytotoxicity |

| Study 3 | MIA PaCa-2 | 20 | Notable reduction in pHi | Increased cell death rates |

The studies indicate that the compound's effect on pHi is dose-dependent and correlates strongly with its cytotoxic effects on cancer cells .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.

Case Studies

- MCF-7 Breast Cancer Cells : In a controlled study, MCF-7 cells treated with 100 µM of the compound showed a drastic drop in pHi within 30 minutes, leading to increased apoptosis rates as measured by MTT assays .

- A431 Skin Cancer Cells : Similar effects were observed in A431 cells, where treatment with the compound resulted in a decreased pHi and significant cytotoxicity after a 72-hour incubation period .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one to ensure high purity?

- Methodological Answer : Synthesis often involves coupling reactions using phenolic precursors and triazine intermediates. For example, trichlorotriazine can react with dihydroxyphenyl derivatives under basic conditions (e.g., DIPEA) at controlled temperatures (-35°C to room temperature) to form the phenoxazine core . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical, as impurities from incomplete coupling can reduce bioactivity. Purity validation (≥97%) via HPLC with UV detection at 254 nm is recommended .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed mp (e.g., 143–146°C for related phenoxazines) with literature values to confirm identity .

- Spectroscopy : Use H/C NMR to verify aromatic proton environments and phenolic hydroxyls. IR spectroscopy can confirm carbonyl (C=O) and amine (N-H) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 353.08 g/mol).

- Purity : HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : The compound’s structural similarity to phenoxazine antibiotics (e.g., cinnabarine, chandrananimycin) suggests potential antimicrobial activity . Initial screening should include:

- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition studies : Evaluate interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes via kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Synthetic variability : Trace unreacted intermediates (e.g., residual triazine) can skew results. Use LC-MS to identify byproducts .

- Isomer formation : The compound’s dihydroxyphenyl groups may form tautomers. Employ H NMR in DMSO-d to detect tautomeric shifts .

- Assay conditions : Standardize protocols (e.g., pH, solvent) to minimize variability. Include positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use the InChIKey (e.g., MBHTZQOVCYLAFD-UHFFFAOYSA-N) to generate 3D conformers in software like AutoDock Vina. Dock into target pockets (e.g., DHFR active site) to predict binding affinities .

- QSAR modeling : Corate substituent effects (e.g., hydroxyl positions) with bioactivity data from analogs to build predictive models .

Q. What factorial design approaches optimize synthesis conditions?

- Methodological Answer : Apply a 2 factorial design to test variables:

- Factors : Temperature (-35°C vs. 0°C), base equivalents (1.1 vs. 2.0 equiv. DIPEA), reaction time (7 vs. 24 hours).

- Response variables : Yield (%) and purity (HPLC area %). Statistical analysis (ANOVA) identifies significant factors .

Q. How can membrane separation technologies improve purification?

- Methodological Answer : Nanofiltration (e.g., 300–500 Da MWCO membranes) selectively removes smaller impurities (e.g., unreacted phenol). Optimize transmembrane pressure (3–5 bar) and crossflow velocity to minimize fouling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。